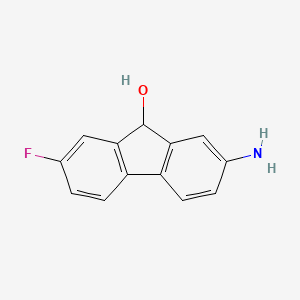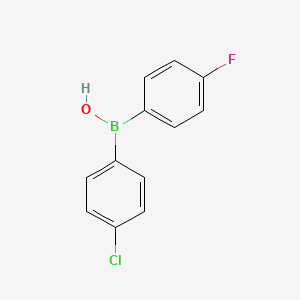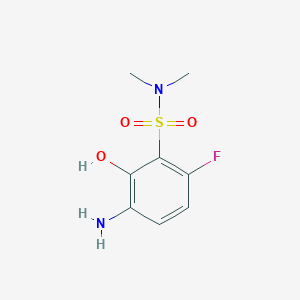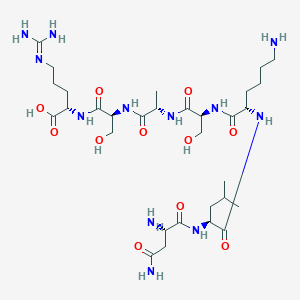![molecular formula C14H14N2O3 B14180233 3-[7-(Dimethylamino)-2-oxo-1,2-dihydroquinolin-3-yl]prop-2-enoic acid CAS No. 848202-20-0](/img/structure/B14180233.png)
3-[7-(Dimethylamino)-2-oxo-1,2-dihydroquinolin-3-yl]prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[7-(Dimethylamino)-2-oxo-1,2-dihydroquinolin-3-yl]prop-2-enoic acid is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[7-(Dimethylamino)-2-oxo-1,2-dihydroquinolin-3-yl]prop-2-enoic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-(dimethylamino)-2-oxo-1,2-dihydroquinoline with a suitable prop-2-enoic acid derivative. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
3-[7-(Dimethylamino)-2-oxo-1,2-dihydroquinolin-3-yl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxide derivatives, amine derivatives, and substituted quinoline compounds .
Wissenschaftliche Forschungsanwendungen
3-[7-(Dimethylamino)-2-oxo-1,2-dihydroquinolin-3-yl]prop-2-enoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of dyes and pigments due to its unique structural properties
Wirkmechanismus
The mechanism of action of 3-[7-(Dimethylamino)-2-oxo-1,2-dihydroquinolin-3-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyano-3-[4-(diphenylamino)phenyl]acrylic acid: Known for its use in dye-sensitized solar cells (DSSC) and as a nonlinear optical material.
(2E)-2-(acetylamino)-3-(4-nitrophenyl)prop-2-enoic acid: Used as a corrosion inhibitor and studied for its adsorption properties.
Uniqueness
3-[7-(Dimethylamino)-2-oxo-1,2-dihydroquinolin-3-yl]prop-2-enoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its quinoline core and dimethylamino group make it a versatile compound for various applications in chemistry, biology, and industry .
Eigenschaften
CAS-Nummer |
848202-20-0 |
|---|---|
Molekularformel |
C14H14N2O3 |
Molekulargewicht |
258.27 g/mol |
IUPAC-Name |
3-[7-(dimethylamino)-2-oxo-1H-quinolin-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C14H14N2O3/c1-16(2)11-5-3-9-7-10(4-6-13(17)18)14(19)15-12(9)8-11/h3-8H,1-2H3,(H,15,19)(H,17,18) |
InChI-Schlüssel |
KDJZAVGMMUXPHG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC2=C(C=C1)C=C(C(=O)N2)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,2R)-N~1~,N~2~-Bis[(2-methoxyphenyl)methyl]cyclohexane-1,2-diamine](/img/structure/B14180151.png)
![1-[3-[4-[3-[4-(3-Pyren-1-ylphenyl)phenyl]phenyl]phenyl]phenyl]pyrene](/img/structure/B14180158.png)
![Tris{[tri(propan-2-yl)silyl]ethynyl}phosphane](/img/structure/B14180164.png)
![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-chloro-N-cyclopropyl-1-(4-methoxybutyl)-](/img/structure/B14180172.png)
![Methanone, (4-nitro-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl-](/img/structure/B14180184.png)




![(1R,5R)-1-(3,4-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14180202.png)


![(2-Fluoro-1,4-phenylene)bis[(2-fluorophenyl)methanone]](/img/structure/B14180234.png)

